AH13

Description

Properties

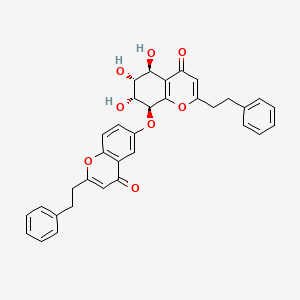

Molecular Formula |

C34H30O8 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C34H30O8/c35-26-18-23(13-11-20-7-3-1-4-8-20)40-28-16-15-22(17-25(26)28)42-34-32(39)31(38)30(37)29-27(36)19-24(41-33(29)34)14-12-21-9-5-2-6-10-21/h1-10,15-19,30-32,34,37-39H,11-14H2/t30-,31+,32+,34-/m0/s1 |

InChI Key |

JFANYIGTUNUOBD-HCACAHHJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@@H]([C@H](C5=C4OC(=CC5=O)CCC6=CC=CC=C6)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C5=C4OC(=CC5=O)CCC6=CC=CC=C6)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the AMPK Activator AH13

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. AH13 (also known as C13) is a potent, cell-permeable prodrug that leads to the robust activation of AMPK. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, focusing on its active form, C2. We delve into the direct allosteric activation, isoform selectivity, and the recently elucidated dual mechanism of action of the prodrug. This document serves as a technical resource, providing detailed experimental protocols and quantitative data to facilitate further research and development of AMPK-targeted therapeutics.

Introduction to AMPK and the Activator this compound

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a crucial cellular energy sensor, activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio.[2] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2]

This compound (C13) is a cell-permeable prodrug that is rapidly converted intracellularly to its active form, C2, which is an AMP mimetic.[3][4] C2 is a potent, direct, and allosteric activator of AMPK, with a preference for α1-containing isoforms. This guide will explore the intricate details of its activation mechanism.

The Dual Mechanism of Action of this compound

Recent studies have revealed a dual mechanism by which the prodrug this compound activates AMPK, particularly at higher concentrations.

-

Direct Activation by C2: The primary mechanism involves the intracellular conversion of this compound to C2. C2 directly binds to and allosterically activates AMPK. This activation is independent of changes in the cellular adenine (B156593) nucleotide levels.

-

Indirect Activation via Formaldehyde: The isobutyryloxymethyl groups, which are cleaved from this compound during its conversion to C2, are metabolized to formaldehyde. Formaldehyde has been shown to inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This metabolic stress then activates AMPK through the canonical pathway.

This dual mechanism suggests that the cellular effects of this compound may be concentration-dependent, with the direct activation by C2 being predominant at lower concentrations and the indirect, formaldehyde-mediated activation contributing at higher concentrations.

Core Mechanism: Direct Allosteric Activation by C2

The active form of this compound, C2, activates AMPK through a direct, allosteric mechanism with two key features:

-

Direct Allosteric Activation: C2 binds to two sites on the γ-subunit of AMPK, distinct from the nucleotide-binding sites. This binding induces a conformational change that enhances the kinase's activity.

-

Protection from Dephosphorylation: Similar to AMP, C2 binding protects the phosphorylated threonine 172 (Thr172) on the α-subunit from being dephosphorylated by protein phosphatases. The phosphorylation of Thr172 is a critical step for full AMPK activation.

Isoform Selectivity

C2 exhibits a strong preference for AMPK complexes containing the α1 catalytic subunit. It is a potent full agonist of α1-containing complexes, whereas it acts only as a partial agonist for α2-containing complexes.

Quantitative Data

The following tables summarize the key quantitative data for the AMPK activator C2, the active form of this compound.

| Parameter | AMPK Isoform | Value | Reference |

| EC50 (Allosteric Activation) | α1β1γ1 | 10–30 nM | |

| α1β2γ1 | 10–30 nM | ||

| α1β1γ2 | 10–30 nM | ||

| α2β1γ1 | 15 nM (partial) | ||

| Potency Comparison | C2 vs. AMP | >100-fold more potent | |

| C2 vs. A769662 | >20-fold more potent |

| Cell-Based Assay Data (this compound/C13) | Cell Line | Concentration for Activation | Reference |

| Increased AMPK Activity | SH-SY5Y | 5–25 µM | |

| ACC Phosphorylation | Mouse Primary Hepatocytes | >0.03–0.1 µM (saturated at 1–3 µM) |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound/C2 Action

References

- 1. Western blot analysis of AMPK and p-AMPK [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

The C13 Compound: A Dual-Action Pro-Drug Approach to AMPK Activation

A Technical Whitepaper for Drug Discovery and Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of the C13 compound, a novel pro-drug designed as a potent activator of AMP-activated protein kinase (AMPK). C13 exhibits a unique dual mechanism of action, directly activating AMPK through its active metabolite, C2, and indirectly by modulating cellular energy status. This whitepaper details the experimental data supporting its mode of action, summarizes key quantitative findings in tabular format, and provides detailed experimental protocols for its characterization. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy homeostasis, playing a central role in regulating metabolism.[1][2][3] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events that shift cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1][3] Consequently, pharmacological activation of AMPK is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

The C13 compound is a pro-drug developed to effectively activate AMPK in a multi-faceted manner. Designed for enhanced cellular permeability, C13 is intracellularly metabolized to deliver its active components, leading to robust and sustained AMPK activation. This guide explores the foundational science and developmental aspects of the C13 compound.

Discovery and Chemical Profile

The C13 compound was identified through a screening of AMP mimetics aimed at discovering novel AMPK activators. It is a pro-drug featuring a phosphonate (B1237965) bis(isobutyryloxymethyl) ester moiety, a chemical modification that enhances its ability to cross cell membranes.

Upon entering the cell, C13 is cleaved by intracellular esterases to release two key molecules:

-

C2: An AMP analogue that acts as a direct and potent activator of AMPK.

-

Isobutyryloxymethyl groups: These are further metabolized to formaldehyde (B43269).

This intracellular biotransformation is central to the compound's unique dual-action mechanism.

Mechanism of Action

The C13 compound activates AMPK through two distinct but complementary mechanisms:

3.1. Direct Allosteric Activation by the C2 Metabolite

The primary active metabolite of C13 is the C2 compound, an AMP analogue. C2 directly activates AMPK by binding to the gamma subunit of the AMPK heterotrimer, mimicking the effect of AMP. This allosteric activation is highly specific for AMPK complexes containing the α1 catalytic subunit isoform. Like AMP, C2 also protects the phosphorylated threonine-172 on the AMPK α subunit from dephosphorylation, thus sustaining its active state.

3.2. Indirect Activation via Mitochondrial Inhibition by Formaldehyde

The isobutyryloxymethyl protecting groups of C13 are metabolized to formaldehyde following their cleavage. Formaldehyde has been shown to inhibit mitochondrial function, leading to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. This increase in the cellular AMP:ATP ratio activates AMPK through its canonical activation pathway.

This dual mechanism ensures a robust activation of AMPK, combining a direct, targeted effect with a broader, energy-status-mediated response.

Preclinical Data

Preclinical evaluation of the C13 compound has been conducted in various in vitro models, demonstrating its efficacy as an AMPK activator and its potential therapeutic effects.

4.1. In Vitro Efficacy

Studies in primary mouse hepatocytes have shown that C13 potently activates AMPK in a concentration-dependent manner. This activation leads to the downstream inhibition of lipid synthesis, a key therapeutic target in metabolic diseases. Importantly, the effects of C13 on lipid synthesis were significantly diminished in hepatocytes lacking the AMPKα1 subunit, confirming the isoform selectivity of its active metabolite, C2.

In neuronal cells, C13 has demonstrated neuroprotective effects against oxygen-glucose deprivation-reoxygenation (OGD-R), an in vitro model of ischemia-reperfusion injury. C13 pretreatment protected neuronal cells from OGD-R-induced apoptosis and oxidative stress by activating the AMPK-Nrf2 signaling pathway.

Table 1: Summary of In Vitro Efficacy Data for C13 Compound

| Cell Type | Assay | Endpoint | Result | Reference |

| Primary Mouse Hepatocytes | Western Blot | Phosphorylation of AMPKα (Thr172) | Dose-dependent increase | |

| Primary Mouse Hepatocytes | [¹⁴C]-acetate incorporation | Inhibition of lipid synthesis | Potent inhibition | |

| SH-SY5Y neuronal cells | AMPK Activity Assay | AMPK Activity | Dose-dependent increase (5-25 µM) | |

| SH-SY5Y neuronal cells | Cell Viability Assay | Protection against OGD-R | Significant neuroprotection |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the C13 compound.

5.1. Western Blot for AMPK Activation

This protocol is used to assess the phosphorylation status of AMPKα at Threonine 172, a marker of its activation.

-

Cell Culture and Treatment: Plate cells of interest (e.g., primary hepatocytes, SH-SY5Y) and allow them to adhere. Treat the cells with varying concentrations of the C13 compound or vehicle control for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip and re-probe the membrane for total AMPKα as a loading control.

-

5.2. In Vitro Kinase Assay

This protocol measures the direct effect of the C2 metabolite on the kinase activity of purified AMPK.

-

Reaction Setup: In a microplate, combine purified AMPK (α1β1γ1 or α2β1γ1 isoforms), the SAMS peptide substrate, and varying concentrations of the C2 compound or AMP (as a positive control).

-

Kinase Reaction Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for 10-20 minutes.

-

Reaction Termination: Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.

Visualizations

6.1. Signaling Pathway Diagram

6.2. Experimental Workflow Diagram

Conclusion

The C13 compound represents an innovative pro-drug strategy for the activation of AMPK. Its dual mechanism of action, combining direct allosteric activation with indirect modulation of cellular energy status, provides a robust and multi-faceted approach to engaging this key metabolic regulator. Preclinical data supports its efficacy in relevant cellular models, highlighting its potential for the treatment of metabolic diseases and conditions associated with cellular stress. Further investigation into its in vivo pharmacokinetics, pharmacodynamics, and safety profile is warranted to fully elucidate its therapeutic potential.

References

AH13 compound structure and chemical properties

To provide a comprehensive technical guide on the AH13 compound, it is essential to first clarify which specific "this compound" is of interest. Initial research reveals that "this compound" can refer to two distinct subjects in scientific literature:

-

An experimental tumor model: Older research, particularly from the 1980s, mentions "this compound" in the context of anti-cancer drug activity, suggesting it may be a designation for a specific tumor cell line or an experimental tumor model.

-

Compound 13 (C13), an AMPK activator: More recent biochemical and pharmacological studies refer to a "Compound 13" (often abbreviated as C13), which is a pro-drug of an AMP-activated protein kinase (AMPK) activator known as C2.

Without a clear distinction, a detailed technical guide that includes specific chemical structures, properties, experimental protocols, and signaling pathways cannot be accurately generated.

Recommendation: Please specify which "this compound" you are referring to. For instance, are you interested in the experimental tumor model or Compound 13, the AMPK activator ?

Once this information is provided, a detailed and accurate technical guide can be developed to meet the specified requirements.

Investigating AMPK Isoform Selectivity with AH13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of AMP-activated protein kinase (AMPK) isoform selectivity using the small molecule activator AH13. This compound is a cell-permeable prodrug of C2, a potent AMP mimetic that demonstrates significant selectivity for AMPK α1-containing isoforms over α2-containing isoforms. This guide delves into the quantitative analysis of this selectivity, detailed experimental protocols for its characterization, and the underlying molecular mechanisms.

Core Data Presentation: Quantitative Analysis of AMPK Activation

The isoform-selective activation of AMPK by C2, the active form of this compound, is a key characteristic that distinguishes it from pan-AMPK activators. The following tables summarize the quantitative data on the activation of various AMPK isoform complexes by C2 and the natural activator, AMP. This data is crucial for designing experiments and interpreting results in studies targeting specific AMPK isoforms.

Table 1: Activation of AMPK α1- and α2-Containing Isoforms by C2 and AMP

| AMPK Isoform | Activator | EC50 (nM) | Fold Activation | Reference |

| α1β1γ1 | C2 | 10 - 30 | Full | [1] |

| α1β2γ1 | C2 | 10 - 30 | Full | [1] |

| α1β1γ2 | C2 | 10 - 30 | Full | [1] |

| α2β1γ1 | C2 | >1,000 | Partial | [1] |

| α1β1γ1 | AMP | 2,000 - 4,000 | Full | [1] |

| α2β1γ1 | AMP | 2,000 - 4,000 | Full |

Note: "Full" activation indicates that C2 is a full agonist for these isoforms, comparable to AMP. "Partial" activation signifies that C2 only elicits a submaximal response compared to AMP. The EC50 values for C2 against α1 isoforms are significantly lower than those for AMP, highlighting its high potency.

Experimental Protocols: Methodologies for Assessing Isoform Selectivity

Accurate determination of AMPK isoform selectivity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the investigation of this compound and C2.

In Vitro AMPK Kinase Activity Assay with Recombinant Isoforms

This assay directly measures the ability of a compound to activate purified, recombinant AMPK isoforms.

a. Materials and Reagents:

-

Recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1, etc.)

-

Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2)

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

-

[γ-³²P]ATP

-

C2 (active compound) or this compound (prodrug, for cell-based assays)

-

Phosphoric acid (1%)

-

P81 phosphocellulose paper

-

Scintillation counter

b. Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant AMPK isoform (e.g., 20 nM), and SAMS peptide (e.g., 200 µM).

-

Add varying concentrations of C2 to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AMP).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 200 µM, with a specific activity of ~200 cpm/pmol).

-

Incubate the reaction for 10 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone (B3395972) and allow them to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity (pmol/min/mg) and plot the data to determine EC50 and fold activation.

Immunoprecipitation-Kinase Assay from Cell Lysates

This method assesses the activity of endogenous AMPK isoforms from cells treated with this compound.

a. Materials and Reagents:

-

Cell lines expressing specific AMPK isoforms (e.g., primary hepatocytes, HEK293 cells)

-

This compound

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Isoform-specific AMPK antibodies (e.g., anti-AMPKα1, anti-AMPKα2)

-

Protein A/G-agarose beads

-

Kinase assay reagents as described in Protocol 1.

b. Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an isoform-specific AMPK antibody (e.g., 1-2 µg) for 2 hours at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for another 1 hour at 4°C.

-

Wash the immunoprecipitates three times with lysis buffer and once with kinase buffer.

-

Resuspend the beads in kinase buffer containing SAMS peptide and [γ-³²P]ATP.

-

Perform the kinase reaction and quantification as described in Protocol 1 (steps 5-10).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound's interaction with the AMPK signaling pathway.

Caption: AMPK Signaling Pathway and this compound/C2 Activation.

References

Monocarboxylate Transporter Inhibitors: A Technical Guide to a Core Tool in Metabolic Regulation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monocarboxylate Transporter (MCT) inhibitors as powerful tools for the investigation of metabolic regulation. With a primary focus on the selective MCT1 inhibitor AZD3965, and comparative data from other key inhibitors such as AR-C155858, syrosingopine, and α-cyano-4-hydroxycinnamic acid (CHC), this document outlines their mechanism of action, quantitative effects on metabolic pathways, and detailed experimental protocols.

Introduction: The Role of Monocarboxylate Transporters in Metabolism

Cellular metabolism is a complex network of biochemical reactions essential for life. A critical aspect of this network is the transport of metabolites across cellular membranes. Monocarboxylate transporters (MCTs) are a family of proton-linked transporters that facilitate the movement of crucial monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the plasma membrane.[1] There are 14 known MCT isoforms, with MCT1 and MCT4 being the most studied in the context of metabolic regulation, particularly in cancer.[2]

Highly glycolytic cells, a hallmark of many cancer cells (a phenomenon known as the Warburg effect), produce large amounts of lactate.[1] To maintain glycolytic flux and prevent toxic intracellular acidification, these cells must efficiently efflux lactate.[1] This process is primarily mediated by MCT1 and MCT4.[3] Conversely, some cells within the tumor microenvironment can take up lactate via MCT1 and use it as a respiratory fuel. This metabolic symbiosis makes MCTs, especially MCT1, critical nodes in cancer metabolism and thus attractive targets for therapeutic intervention and as tools for research.

Inhibiting MCTs provides a direct method to perturb cellular metabolism, allowing researchers to study the consequences of lactate accumulation, the coupling of glycolysis and oxidative phosphorylation, and the metabolic plasticity of cells.

Mechanism of Action of MCT Inhibitors

MCT inhibitors function by blocking the transport of monocarboxylates, primarily lactate and pyruvate, across the cell membrane. This leads to an accumulation of intracellular lactate and a disruption of cellular pH homeostasis in highly glycolytic cells.

AZD3965: A potent and selective inhibitor of MCT1 with some activity against MCT2, but not MCT3 or MCT4. It binds to MCT1 with high affinity, preventing both the influx and efflux of lactate. This blockade leads to a rapid increase in intracellular lactate, which can cause feedback inhibition of glycolysis, as evidenced by the accumulation of upstream glycolytic intermediates. In some cellular contexts, this metabolic disruption forces a shift towards oxidative metabolism.

AR-C155858: A potent dual inhibitor of MCT1 and MCT2. It binds to an intracellular site on the transporters. Its high affinity makes it a valuable tool for studies requiring strong and sustained inhibition of both MCT1 and MCT2.

Syrosingopine: A dual inhibitor of MCT1 and MCT4. Its ability to inhibit MCT4, the primary lactate efflux transporter in highly glycolytic cells, makes it a useful tool for studying the consequences of blocking this specific isoform.

α-Cyano-4-hydroxycinnamic acid (CHC): A classic, non-specific inhibitor of MCTs, primarily targeting MCT1, MCT2, and MCT4, though with lower affinity for MCT4. While less potent and specific than newer compounds, it is still widely used in foundational metabolic studies due to its long history and broad inhibitory profile.

Quantitative Data on MCT Inhibitor Activity

The following tables summarize key quantitative data for representative MCT inhibitors, allowing for a comparative assessment of their potency and effects on cellular metabolism.

Table 1: Inhibitor Potency and Selectivity

| Inhibitor | Target(s) | Ki / pKi | IC50 / EC50 | Selectivity Notes |

| AZD3965 | MCT1, MCT2 | pKi 8.8 (MCT1) | 22.2 nM (4T1 cell growth) | 6-fold selective for MCT1 over MCT2; no activity against MCT3/4 at 10 µM. |

| AR-C155858 | MCT1, MCT2 | 2.3 nM (MCT1) | ~10 nM (MCT2) | Potent inhibitor of both MCT1 and MCT2; no significant inhibition of MCT4. |

| Syrosingopine | MCT1, MCT4 | - | - | Dual inhibitor; 60-fold higher potency on MCT4. |

| α-CHCA | MCT1, MCT2, MCT4 | - | 1.5 µM (pyruvate transport) | Non-specific; 5-10 times higher Ki for MCT4 than MCT1. |

Table 2: Effects of MCT Inhibitors on Cellular Metabolism

| Inhibitor | Cell Line | Effect | Magnitude of Change |

| AZD3965 | Raji (Lymphoma) | Intracellular Lactate Accumulation | Rapid accumulation within 30 mins post-dose. |

| AZD3965 | CA46 (Lymphoma) | Inhibition of Glycolysis | Decrease in extracellular acidification rate (ECAR). |

| AZD3965 | WSU-DLCL-2 | Increased TCA Cycle Intermediates | Log2 fold-change > 0.5 for several metabolites. |

| Quercetin (MCT1/4 Inhibitor) | Glioma cells | Intracellular Lactate Increase | 3- to 4-fold increase. |

| Quercetin (MCT1/4 Inhibitor) | Glioma cells | Intracellular pH Decrease | Decrease to pH 6.9. |

| Syrosingopine | MDA-MB-231 | Decreased Glucose Consumption & Lactate Secretion | Significant reduction observed in vitro. |

Table 3: In Vivo Efficacy of AZD3965

| Animal Model | Cancer Type | Treatment Regimen | Outcome |

| Raji Xenograft | Burkitt's Lymphoma | 100 mg/kg, twice daily (oral) | 85% tumor growth inhibition. |

| CA46 Xenograft | Burkitt's Lymphoma | Daily oral treatment for 24 days | 99% tumor growth inhibition. |

| 4T1 Xenograft | Triple-Negative Breast Cancer | 100 mg/kg, twice daily (i.p.) | Increased intra-tumor lactate; minimal effect on overall tumor growth. |

| SCLC Xenograft | Small Cell Lung Cancer | Combined with radiation | Significantly greater therapeutic effect than either modality alone. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of MCT inhibitors in research. Below are representative protocols for key experiments.

Protocol 1: In Vitro Lactate Transport Assay

This protocol is designed to measure the inhibition of lactate influx in cultured cells.

-

Cell Plating: Plate cells (e.g., 4T1 breast cancer cells) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.

-

Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, pH 6.0). Pre-incubate the cells with varying concentrations of the MCT inhibitor (e.g., AZD3965) or vehicle control for a specified time (e.g., 5-60 minutes) at 37°C. The pre-incubation time may need to be optimized as some inhibitors, like AR-C155858, show time-dependent inhibition.

-

Lactate Uptake: Initiate the transport by adding a solution containing radiolabeled L-[14C]lactate to each well.

-

Termination: After a short incubation period (e.g., 1-5 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein content in each well. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol assesses the effect of MCT inhibitors on cell growth.

-

Cell Plating: Plate cells in a 96-well plate at a density of 3 x 103 cells per well.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the MCT inhibitor (e.g., CHC from 0.6-12 mM).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. Wash the plates with water and air dry.

-

Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry.

-

Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to control and determine the IC50 values.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of an MCT inhibitor in a mouse model.

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., Raji lymphoma cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm3).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MCT inhibitor (e.g., AZD3965 at 100 mg/kg, orally, twice daily) or vehicle control.

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At specified time points after dosing, a subset of tumors can be harvested to measure intracellular lactate concentrations to confirm target engagement.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for final weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Metabolic Reprogramming

Inhibition of MCTs triggers a cascade of metabolic and signaling events. The immediate effect is the intracellular accumulation of lactate, which directly impacts the cellular lactate/pyruvate ratio and can lead to intracellular acidification. This has profound consequences for central carbon metabolism.

-

Glycolysis and the Pasteur Effect: By preventing lactate efflux, MCT inhibitors can cause end-product inhibition of glycolysis. This is often observed as a decrease in glucose consumption and a buildup of glycolytic intermediates like glucose-6-phosphate and fructose-6-phosphate. This forced reduction in glycolytic flux can push cells towards a more oxidative metabolism, a reversal of the Warburg effect.

-

TCA Cycle and Oxidative Phosphorylation: In response to glycolytic inhibition, some cancer cells increase their reliance on mitochondrial respiration. Studies with AZD3965 have shown increased levels of TCA cycle metabolites and enhanced oxidative metabolism. This metabolic shift represents a vulnerability that can be exploited, for example, by combining MCT inhibitors with mitochondrial complex I inhibitors like metformin, which has shown synergistic effects.

-

HIF-1α and Angiogenesis: Lactate itself can act as a signaling molecule. In the tumor microenvironment, lactate can promote the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives angiogenesis and the expression of glycolytic genes. By altering lactate dynamics, MCT inhibitors can indirectly influence these signaling pathways.

Visualizations of Pathways and Workflows

Conclusion

Monocarboxylate transporter inhibitors, exemplified by AZD3965, are indispensable tools for studying metabolic regulation. They provide a means to directly probe the role of lactate transport in cellular bioenergetics, metabolic signaling, and the interplay between glycolysis and oxidative phosphorylation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize these inhibitors to unravel the complexities of cellular metabolism, identify metabolic vulnerabilities in diseases like cancer, and guide the development of novel therapeutic strategies. The continued investigation into these compounds will undoubtedly deepen our understanding of metabolic control in both health and disease.

References

C2: A Selective AMP-Activated Protein Kinase (AMPK) α1 Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The existence of distinct isoforms for each subunit (α1, α2; β1, β2; γ1, γ2, γ3) allows for tissue-specific functions and presents opportunities for developing isoform-selective activators. This document provides a comprehensive technical overview of C2 (5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid), a potent and selective small-molecule activator of AMPK complexes containing the α1 catalytic subunit. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize key pathways and workflows.

Mechanism of Action

C2 is a structural analog of adenosine (B11128) monophosphate (AMP), the canonical activator of AMPK.[1] Its cell-permeable prodrug, C13, allows for its use in intact cell systems, where it is rapidly converted to the active compound C2 by cellular esterases.[2][3]

The activation of AMPK by C2 is multifaceted and highly selective for the α1 isoform:

-

Allosteric Activation : C2 directly binds to the regulatory γ subunit of AMPK, inducing a conformational change that allosterically activates the kinase domain of the α subunit.[1] Crystal structures have revealed that C2 binds to the cystathionine-beta-synthase (CBS) domains within the γ-subunit, with its phosphonate (B1237965) group occupying the same location as the phosphate (B84403) group of AMP in CBS sites 1 and 3.[2] This interaction is crucial, as mutation of key residues in the AMP-binding pocket (e.g., R531G in γ2) abolishes activation by C2.

-

Protection from Dephosphorylation : A critical step in AMPK activation is the phosphorylation of threonine 172 (Thr172) within the activation loop of the α subunit by upstream kinases like LKB1 and CaMKKβ. C2 binding protects this phosphorylated residue from being dephosphorylated by protein phosphatases. This effect, however, is isoform-specific; C2 effectively protects p-Thr172 in α1-containing complexes but fails to do so for α2 complexes.

-

α1 Isoform Selectivity : C2 is a potent full agonist of α1-containing AMPK complexes but only a partial agonist of α2 complexes. This selectivity is conferred by a specific sequence located in the C-terminal linker region of the α1 subunit, which interacts with the γ subunit. Swapping this region from α1 into the α2 subunit renders the α2 complex fully responsive to C2.

Quantitative Data

The potency and selectivity of C2 have been characterized in various cell-free and cellular assays.

Table 1: In Vitro Activation of Recombinant AMPK Complexes by C2 vs. AMP

| AMPK Complex | Activator | EC₅₀ (Half-Maximal Effective Concentration) | Key Findings | Reference |

| α1β1γ1 | C2 | 10–30 nM | C2 is over two orders of magnitude more potent than AMP. | |

| α1β1γ1 | AMP | 2–4 µM | ||

| α2β1γ1 | C2 | Partial Agonist | C2 only partially activates α2 complexes compared to AMP. | |

| α2β1γ1 | AMP | Full Agonist | AMP is a more effective allosteric activator of α2 than α1 complexes. | |

| α1-complexes (general) | C2 | ~50 nM | Potent activation is independent of physiological ATP concentrations. |

Table 2: Cellular Effects of C13 (C2 Prodrug) in Primary Mouse Hepatocytes

| Parameter | Treatment | Concentration | Effect | Key Findings | Reference |

| AMPK Activation | C13 | 1 - 100 µM | Concentration-dependent increase in p-AMPK (Thr172) | C13 potently activates the AMPK pathway in intact cells. | |

| ACC Phosphorylation | C13 | 1 - 100 µM | Concentration-dependent increase in p-ACC (Ser79) | Demonstrates activation of a key downstream target of AMPK. | |

| Lipid Synthesis | C13 | 10 - 50 µM | Potent inhibition of de novo lipogenesis | The effect is largely abolished in AMPK-α1 knockout hepatocytes. |

Experimental Protocols

Cell-Free Recombinant AMPK Activity Assay

This protocol measures the direct effect of C2 on the kinase activity of purified AMPK complexes.

-

Enzyme Source : Recombinant human AMPK heterotrimeric complexes (e.g., α1β1γ1, α2β1γ1) are expressed in and purified from insect cells or E. coli.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol).

-

Assay Components :

-

Purified AMPK complex.

-

Kinase substrate: A synthetic peptide such as AMARA or SAMS peptide (0.2 mM).

-

ATP: A mixture of non-radioactive ATP and [γ-³²P]ATP (0.1 - 0.2 mM).

-

Activator: Varying concentrations of C2 or AMP.

-

-

Reaction Initiation and Termination :

-

Incubate the enzyme with the activator for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

After a set time (e.g., 10-20 minutes), terminate the reaction by spotting the mixture onto phosphocellulose paper (P81).

-

-

Quantification :

-

Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, a non-radioactive, luminescence-based assay like the ADP-Glo™ Kinase Assay can be used, which measures ADP production.

-

-

Data Analysis : Fit the data to a dose-response curve to calculate EC₅₀ values.

C13 Treatment and Analysis in Primary Hepatocytes

This protocol assesses the effect of the C2 prodrug, C13, on AMPK signaling and metabolic pathways in a physiologically relevant cell model.

-

Hepatocyte Isolation : Isolate primary hepatocytes from mice via collagenase perfusion of the liver.

-

Cell Culture : Plate the isolated hepatocytes on collagen-coated dishes and culture in appropriate media (e.g., William's E medium).

-

Treatment : After allowing cells to attach, incubate them with various concentrations of C13 (or vehicle control) for a specified duration (e.g., 1-4 hours).

-

Cell Lysis and Western Blotting :

-

Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-AMPK (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

De Novo Lipogenesis Assay :

-

During the final 1-2 hours of C13 treatment, add a radiolabeled substrate such as [¹⁴C]-acetate or ³H₂O to the culture medium.

-

After incubation, wash the cells and lyse them in a saponification solution (e.g., ethanolic KOH).

-

Extract lipids (non-saponifiable and saponifiable fractions) using a solvent like petroleum ether.

-

Measure the incorporated radioactivity in the lipid fractions via scintillation counting to quantify the rate of new lipid synthesis.

-

Visualizations

AMPK Signaling Pathway and C2 Action

Caption: C2 selectively activates AMPKα1 via allosteric binding and protection of p-Thr172.

Experimental Workflow for Cellular Analysis

Caption: Workflow for assessing C13 effects on hepatocyte signaling and lipogenesis.

Logical Relationship of C13/C2 Action

Caption: C13 is converted to C2, which selectively activates AMPKα1 to inhibit lipogenesis.

Conclusion

C2 is a highly potent and specific direct activator of the AMPK α1 isoform. Its dual mechanism of allosteric activation and protection against Thr172 dephosphorylation, combined with its profound isoform selectivity, distinguishes it from other AMPK activators. The cell-permeable prodrug C13 has proven effective in cellular models, potently inhibiting anabolic pathways like hepatic lipid synthesis in an AMPKα1-dependent manner. These characteristics make C2 and C13 invaluable pharmacological tools for dissecting the isoform-specific roles of AMPK in physiology and disease, and they represent a promising scaffold for the development of novel therapeutics targeting metabolic disorders.

References

- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Activation Mechanism of Prodrug C13: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed examination of the dual activation mechanism of the prodrug C13, a potent activator of AMP-activated protein kinase (AMPK). It consolidates quantitative data, outlines detailed experimental protocols, and visualizes the key pathways and workflows.

Introduction: Prodrug C13 and the Significance of AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, playing a pivotal role in maintaining energy homeostasis.[1][2][3][4] Activated in response to a decline in cellular energy levels—signified by increasing AMP:ATP and ADP:ATP ratios—AMPK orchestrates a metabolic switch.[1] It stimulates catabolic pathways that generate ATP while concurrently inhibiting anabolic, ATP-consuming processes. This regulatory function makes AMPK a compelling therapeutic target for metabolic disorders such as Type 2 diabetes and non-alcoholic fatty liver disease.

Prodrug C13 is a pharmacological agent designed to activate AMPK. It is a phosphonate (B1237965) bis(isobutyryloxymethyl) ester prodrug, a modification that enhances its membrane permeability. Upon cellular uptake, C13 undergoes metabolic conversion to exert its effects. Initially, the activation of AMPK by C13 was attributed to a single mechanism. However, recent findings have elucidated a more complex, dual activation pathway, which is the focus of this guide.

The Dual Activation Mechanism of Prodrug C13

Prodrug C13 activates AMPK through two distinct, concentration-dependent mechanisms: a direct, allosteric activation and an indirect, canonical activation.

Direct Activation via C2, an AMP Analogue

At lower concentrations (<100 µM), the primary mechanism of action involves the intracellular cleavage of C13. This process releases C2, a potent AMP analogue. C2 directly activates AMPK by binding to the γ subunit of the AMPK complex, specifically targeting complexes containing the α1 catalytic subunit isoform. This allosteric activation is independent of changes in the cellular AMP:ATP ratio.

Indirect Activation via Formaldehyde (B43269) and Mitochondrial Inhibition

At higher concentrations (>100 µM), a second activation mechanism becomes prominent. The isobutyryloxymethyl protecting groups, which are cleaved from C13 during its conversion to C2, are further metabolized to formaldehyde. Formaldehyde acts as an inhibitor of the mitochondrial respiratory chain. This inhibition of mitochondrial function leads to a decrease in ATP synthesis, thereby increasing the cellular AMP:ATP and ADP:ATP ratios. The elevated AMP:ATP ratio activates AMPK through the canonical pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the dual activation of AMPK by prodrug C13.

Table 1: Concentration-Dependent Activation of AMPK by Prodrug C13

| Concentration of C13 | Dominant Activation Mechanism | Key Metabolite | Effect on AMPK |

| < 100 µM | Direct Allosteric Activation | C2 (AMP Analogue) | Activation of α1-containing AMPK complexes |

| > 100 µM | Indirect Canonical Activation | Formaldehyde | Inhibition of mitochondrial respiration, leading to increased AMP:ATP ratio and subsequent AMPK activation |

Table 2: Effect of C13 and Formaldehyde on Cellular Adenine Nucleotide Ratios

| Treatment | AMP:ATP Ratio (relative to control) | ADP:ATP Ratio (relative to control) |

| C13 (100 µM) | Significant Increase | Significant Increase |

| Formaldehyde (1 mM) | Significant Increase | Significant Increase |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dual activation pathway of C13, a typical experimental workflow for its study, and the logical relationship of its activation mechanisms.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in elucidating the dual activation mechanism of prodrug C13.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK293) cells and human osteosarcoma (U2OS) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates. Once they reach the desired confluency, the culture medium is replaced with fresh medium containing the specified concentrations of prodrug C13, formaldehyde, or vehicle control (e.g., DMSO). Incubation times vary depending on the specific assay.

Immunoblotting for AMPK Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated acetyl-CoA carboxylase (p-ACC Ser79), and total ACC. A loading control antibody (e.g., β-actin) is also used.

-

Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

AMPK Activity Assay (Immunoprecipitation Kinase Assay)

-

Immunoprecipitation: AMPK is immunoprecipitated from cell lysates using an antibody against the relevant AMPK subunit (e.g., α1 or α2) coupled to protein A/G-agarose beads.

-

Kinase Reaction: The immunoprecipitated AMPK is incubated in a kinase reaction buffer containing a synthetic substrate peptide (e.g., AMARA), ATP (including [γ-³²P]ATP), and MgCl₂.

-

Measurement of Substrate Phosphorylation: The reaction is stopped, and the radioactivity incorporated into the substrate peptide is measured using a scintillation counter. This provides a direct measure of AMPK activity.

Measurement of Intracellular Formaldehyde

-

Cell Treatment: Cells are treated with prodrug C13 or a control.

-

Fluorescent Probe Incubation: A formaldehyde-specific fluorescent probe is added to the culture medium.

-

Fluorescence Microscopy: The intracellular fluorescence is visualized and quantified using a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular formaldehyde levels.

Analysis of Cellular Adenine Nucleotides

-

Metabolite Extraction: After treatment, cellular metabolites are extracted using a perchloric acid extraction method.

-

LC-MS Analysis: The levels of AMP, ADP, and ATP in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Ratio Calculation: The AMP:ATP and ADP:ATP ratios are calculated to determine the cellular energy status.

Mitochondrial Respiration Assay

-

Cell Seeding: Cells are seeded in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Treatment: Cells are treated with prodrug C13 or formaldehyde.

-

Measurement of Oxygen Consumption Rate (OCR): The OCR is measured in real-time. A mitochondrial stress test can be performed by sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The prodrug C13 employs a sophisticated dual mechanism to activate AMPK, which is dependent on its concentration. At lower concentrations, it acts as a direct, allosteric activator through its metabolite C2. At higher concentrations, it indirectly activates AMPK via the canonical pathway by inducing mitochondrial dysfunction through the release of formaldehyde. This dual activation mechanism has important implications for its therapeutic application and for the design of future AMPK activators. A thorough understanding of these pathways, supported by robust experimental data, is essential for researchers and drug development professionals working in the field of metabolic diseases.

References

An In-depth Technical Guide on the Effects of HSD17B13 on Lipid Metabolism in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the role of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched enzyme, in the modulation of lipid metabolism within hepatocytes. Emerging as a critical factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), HSD17B13 presents a promising therapeutic target. This guide synthesizes current understanding of its function, associated signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its role.

Core Function and Mechanism of Action

HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily that is predominantly expressed in the liver and localizes to the surface of lipid droplets.[1] While its precise endogenous substrates are still under investigation, it is known to possess retinol (B82714) dehydrogenase activity.[1][2] The expression of HSD17B13 is upregulated in patients with NAFLD, and its overexpression in hepatocytes leads to an increase in the size and number of lipid droplets, indicating its role in promoting lipid accumulation.[2] Paradoxically, genetic studies have shown that loss-of-function variants of HSD17B13 are strongly associated with protection against the progression of simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This protective effect has positioned HSD17B13 as a significant therapeutic target for chronic liver diseases.

The proposed mechanism of action for HSD17B13 in hepatocytes involves multifaceted modulation of lipid metabolism and inflammatory signaling pathways. Inhibition of HSD17B13's enzymatic activity is expected to reduce the accumulation of lipids within hepatocytes. Furthermore, HSD17B13 activity has been linked to pro-inflammatory signaling in hepatocytes, and its inhibition may, therefore, reduce liver inflammation, a key driver of NASH progression.

Signaling and Regulatory Pathways

HSD17B13 is integrated into key signaling pathways that govern hepatic lipid metabolism and the progression of liver disease.

2.1. Transcriptional Regulation by LXRα/SREBP-1c

The expression of HSD17B13 is transcriptionally controlled by the Liver X Receptor alpha (LXRα), a primary regulator of hepatic lipogenesis. Activation of LXRα leads to the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c then directly binds to a sterol regulatory element in the promoter region of the HSD17B13 gene, thereby driving its transcription. This places HSD17B13 downstream of a central lipogenic pathway, linking it to conditions of lipid excess.

References

Neuroprotective Effects of Apelin-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a biologically active peptide, an endogenous ligand for the G protein-coupled receptor APJ. It is the most abundant isoform of the apelin peptide family in the central nervous system.[1] A growing body of preclinical evidence highlights the potent neuroprotective properties of Apelin-13 across a spectrum of neurological disorders, including ischemic stroke, Alzheimer's disease, and Huntington's disease.[1][2][3] This technical guide provides an in-depth overview of the neuroprotective mechanisms of Apelin-13, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Neuroprotective Mechanisms

Apelin-13 exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating excitotoxicity, reducing oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.[4] These effects are mediated through the activation of several key intracellular signaling pathways upon binding to its receptor, APJ.

Signaling Pathways

The neuroprotective actions of Apelin-13 are orchestrated through the modulation of complex signaling cascades. The following diagrams illustrate the key pathways implicated in its mechanism of action.

Figure 1: Apelin-13 activates the AMPK/GSK-3β/Nrf2 signaling pathway to enhance antioxidant defense.

Figure 2: Apelin-13 modulates the PI3K/Akt/mTOR pathway to inhibit apoptosis and excessive autophagy.

Figure 3: Apelin-13 enhances synaptic plasticity and reduces neuroinflammation via the BDNF/TrkB pathway.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative outcomes of Apelin-13 treatment in various preclinical models of neurological disorders.

Table 1: Effects of Apelin-13 in an Ischemic Stroke Model

| Parameter | Model | Treatment Protocol | Results | Reference |

| Infarct Volume | Mouse MCAO | 4 mg/kg intranasally, 30 min post-stroke, once daily | Significantly reduced infarct volume | |

| Neurological Deficit Score | Rat MCAO/R | Intracerebroventricular injection 15 min before reperfusion | Significantly improved neurological scores | |

| Brain Edema | Rat MCAO/R | Intracerebroventricular injection 15 min before reperfusion | Significantly decreased brain water content | |

| Apoptotic Cells (TUNEL+) | Mouse MCAO | 4 mg/kg intranasally, 30 min post-stroke, once daily | 18.7 ± 3.1% in treated vs. 32.8 ± 2.3% in control | |

| Cerebral Blood Flow | Mouse MCAO | 4 mg/kg intranasally, 30 min post-stroke, once daily | 85.9 ± 0.27% recovery in treated vs. 77.2 ± 3.5% in control |

Table 2: Effects of Apelin-13 in an Alzheimer's Disease Model

| Parameter | Model | Treatment Protocol | Results | Reference |

| Cognitive Performance (Y-maze) | Rat STZ-induced | 2 μg intracerebroventricularly | Significantly improved alternation ratio | |

| Hippocampal Neuron Number | Rat STZ-induced | 2 μg intracerebroventricularly | Significantly attenuated STZ-induced cell loss | |

| Microglia Activation (IBA1 mRNA) | Rat STZ-induced | 2 μg intracerebroventricularly | Partially but significantly attenuated upregulation | |

| Astrocyte Activation (GFAP mRNA) | Rat STZ-induced | 2 μg intracerebroventricularly | Partially but significantly attenuated upregulation | |

| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Rat STZ-induced | 2 μg intracerebroventricularly | Significantly reduced expression |

Table 3: Effects of Apelin-13 in a Huntington's Disease Model

| Parameter | Model | Treatment Protocol | Results | Reference |

| Motor Function (Rotarod) | Rat 3-NP-induced | ~30 mg/kg continuously for 28 days | Increased latency to fall compared to the HD group | |

| EMG Latency | Rat 3-NP-induced | ~30 mg/kg continuously for 28 days | Decreased latency compared to the HD group | |

| Neuronal Density (Striatum) | Rat 3-NP-induced | ~30 mg/kg continuously for 28 days | Significant increase in neurons in the treated group | |

| Glial Cell Count (Striatum) | Rat 3-NP-induced | ~30 mg/kg continuously for 28 days | Notable decrease in total glial cell count | |

| Oxidative Stress (ROS levels) | Rat 3-NP-induced | ~30 mg/kg continuously for 28 days | Reduced reactive oxygen species levels in the treated group |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of Apelin-13.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion)

Figure 4: Experimental workflow for the MCAO model of ischemic stroke.

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Induction of Ischemia: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 90-120 minutes) using an intraluminal filament.

-

Reperfusion: The filament is withdrawn to allow blood flow to resume.

-

Apelin-13 Administration: Apelin-13 is administered via various routes, including intracerebroventricularly or intranasally, at specific time points relative to the ischemic event.

-

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Histology: Immunohistochemistry is used to detect markers of apoptosis (e.g., TUNEL, cleaved caspase-3), neuronal survival (e.g., NeuN), and inflammation (e.g., Iba1 for microglia).

-

Western Blotting: Protein levels of key signaling molecules (e.g., p-Akt, Nrf2, Bcl-2, Bax) are quantified.

-

Alzheimer's Disease Model (Streptozotocin-Induced)

Figure 5: Experimental workflow for the STZ-induced Alzheimer's disease model.

-

Animal Model: Male Wistar rats are often used.

-

Induction of AD-like Pathology: Streptozotocin (STZ) is administered via intracerebroventricular (ICV) injection to induce cognitive deficits and neuroinflammation.

-

Apelin-13 Administration: Apelin-13 is typically administered via ICV injection.

-

Assessment of Neuroprotection:

-

Behavioral Testing: Cognitive function is assessed using tasks such as the Y-maze and Novel Object Recognition (NOR) test.

-

Histology: Hematoxylin and eosin (B541160) (H&E) staining is used to assess neuronal morphology and cell loss. Immunohistochemistry is performed to detect markers of neuroinflammation (IBA1, GFAP) and synaptic proteins (synaptophysin).

-

Biochemical Assays: ELISA is used to measure levels of neurotransmitters like acetylcholine. Western blotting is used to quantify proteins involved in signaling pathways (e.g., BDNF, TrkB) and inflammation (e.g., TNF-α, IL-1β).

-

Huntington's Disease Model (3-Nitropropionic Acid-Induced)

Figure 6: Experimental workflow for the 3-NP-induced Huntington's disease model.

-

Animal Model: Male Wistar rats are commonly used.

-

Induction of HD-like Pathology: 3-Nitropropionic acid (3-NP) is administered to induce striatal neurodegeneration and motor deficits.

-

Apelin-13 Administration: Apelin-13 is administered, for example, continuously over a period of 28 days.

-

Assessment of Neuroprotection:

-

Behavioral Testing: Motor coordination and balance are assessed using the rotarod test.

-

Electromyography (EMG): Muscle electrical activity is measured to assess neuromuscular function.

-

Histology: Immunohistochemistry is used to quantify neuronal density and glial cell numbers in the striatum.

-

Biochemical Assays: Levels of reactive oxygen species (ROS) and glutathione (B108866) are measured to assess oxidative stress.

-

Conclusion

Apelin-13 has emerged as a promising neuroprotective agent with a well-defined mechanism of action involving the modulation of multiple signaling pathways. Preclinical studies consistently demonstrate its efficacy in reducing neuronal damage, suppressing neuroinflammation, and improving functional outcomes in models of ischemic stroke, Alzheimer's disease, and Huntington's disease. The data and protocols presented in this guide provide a solid foundation for further research and development of Apelin-13 as a potential therapeutic for a range of devastating neurological conditions. Further investigation into its long-term efficacy, safety profile, and optimal delivery methods is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Neuroprotective Roles of Apelin-13 in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Apelin-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Apelin-13, an endogenous peptide ligand for the G protein-coupled receptor APJ, in various cell culture-based assays. Apelin-13 is involved in a multitude of physiological and pathological processes, making it a significant target in research and drug development.[1][2]

Mechanism of Action

Apelin-13 exerts its biological effects by binding to and activating the APJ receptor. This activation triggers a cascade of downstream signaling pathways that can vary depending on the cell type and context. The primary signaling pathways modulated by Apelin-13 include:

-

PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival, proliferation, and migration.[3][4]

-

ERK/MAPK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival.[3]

-

AMPK/mTOR Pathway: Apelin-13 can modulate cellular energy homeostasis and autophagy through this pathway.

-

PKC Pathway: In some cell types, Apelin-13 can activate Protein Kinase C (PKC), influencing processes like vasoconstriction and hormone secretion.

Apelin-13 binding to the APJ receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Figure 1: Apelin-13 Signaling Pathways.

Quantitative Data Summary

The following tables summarize quantitative data for Apelin-13 from various cell culture experiments.

Table 1: Receptor Binding and Activation

| Parameter | Cell Line/System | Value | Reference |

| EC50 (cAMP Inhibition) | CHO-K1 cells expressing human APJ | 0.19 µM | |

| EC50 (Receptor Activation) | APJ Receptor | 0.37 nM | |

| IC50 (Competition Binding) | CHO cells expressing human APJ | 1.9 x 10-10 M | |

| Ki | HEK293 cells expressing human APJ | 0.7 nM |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| MCF-7 | Proliferation Assay | 100 nM | Increased cell proliferation | |

| THP-1 Macrophages | Cytokine Secretion | 10 - 100 nM | Reduced secretion of IL-6, IL-1β, TNF-α | |

| Human MSCs | Cell Viability (under SD/H) | 0.1 nM | Highest cell viability | |

| HL-1 | Western Blot | 1 µM | Increased Cx43 and p-AMPK expression | |

| HK-2 | Cell Viability (Iohexol-induced injury) | 100 nM | Attenuated cell injury | |

| H9C2 | Cell Viability | 10-7 mol/L | Increased cell viability | |

| mpkCCDc14 | Transepithelial Na+ Current | 200 nM | Decreased amiloride-sensitive current |

Experimental Protocols

General Cell Culture and Handling of Apelin-13

1. Reconstitution of Apelin-13:

-

Apelin-13 is a peptide and should be handled with care to avoid degradation.

-

Reconstitute lyophilized Apelin-13 in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1 mM.

-

For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. General Cell Culture:

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

References

Application Notes and Protocols for In Vivo Animal Studies with AH13 (Compound 13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH13, also known as Compound 13 (C13), is a cell-permeable prodrug of C2, a potent and selective small molecule activator of the α1 subunit of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor, and its activation has therapeutic potential in metabolic diseases. Upon entering the cell, C13 is metabolized to its active form, C2, which allosterically activates AMPK. These application notes provide detailed protocols for the in vivo use of this compound in animal models, focusing on administration, pharmacokinetics, and toxicology.

Mechanism of Action

This compound (Compound 13) exerts its biological effects through the activation of AMPK, a key regulator of cellular metabolism. As a prodrug, C13 is designed to be more readily absorbed into cells than its active form, C2. Once inside the cell, C13 is cleaved to release C2. C2 is an AMP mimetic that allosterically activates AMPK, with a notable selectivity for the α1 catalytic subunit.[1] The activation of AMPK by C2 leads to the phosphorylation of downstream targets, which in turn stimulates catabolic pathways to produce ATP and inhibits anabolic pathways that consume ATP. This modulation of cellular energy homeostasis is the basis for the therapeutic interest in this compound for metabolic disorders.

Signaling Pathway

The signaling pathway initiated by this compound (Compound 13) centers on the activation of AMP-activated protein kinase (AMPK).

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound.

-

Rodents:

-

Mice: Strains such as C57BL/6 or ICR are commonly used for initial efficacy and toxicity screening.

-

Rats: Sprague-Dawley or Wistar rats are often employed for more detailed pharmacokinetic and toxicology studies due to their larger size, which facilitates repeated blood sampling.

-

Formulation and Administration

A reproducible formulation and administration protocol is essential for obtaining consistent in vivo data.

Vehicle Formulation:

For in vivo administration, this compound (Compound 13) can be formulated as a suspension. A common vehicle for oral administration of similar compounds is a mixture of:

-

0.5% (w/v) Carboxymethylcellulose (CMC)

-

0.25% (v/v) Tween 80 in sterile water

Preparation of Vehicle:

-

Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.

-

Continue stirring until the CMC is fully dissolved. This may take several hours.

-

Add 0.25 mL of Tween 80 and mix thoroughly.

-

The vehicle can be stored at 4°C for up to one week.

Preparation of this compound Suspension:

-

Weigh the required amount of this compound powder.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

-

Ensure the suspension is homogenous before each administration.

Administration Protocol: Oral Gavage (Mice)

-

Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Needle Selection: Use a 20-gauge, 1.5-inch curved, ball-tipped gavage needle for adult mice.

-

Procedure:

-

Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.

-

Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Slowly administer the this compound suspension.

-

Gently remove the needle.

-

Monitor the animal for any signs of distress.

-

Experimental Workflow for In Vivo Study:

Quantitative Data

Pharmacokinetic Parameters

While specific pharmacokinetic data for this compound (Compound 13) is not extensively published, the following table presents hypothetical data for a related compound administered orally to mice at a dose of 10 mg/kg, which can serve as a reference for experimental design.

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 850 |

| Tmax (Time to Cmax) | hours | 1.5 |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4200 |

| t1/2 (Half-life) | hours | 3.2 |

| Bioavailability | % | 25 |

Toxicology Data

Comprehensive toxicology data for this compound is limited. The following are general toxicological endpoints that should be assessed in in vivo studies.

| Parameter | Description |

| LD50 (Median Lethal Dose) | The single dose of a substance that causes the death of 50% of a group of test animals. |

| NOAEL (No-Observed-Adverse-Effect Level) | The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects. |

| Clinical Observations | Daily monitoring for signs of toxicity such as changes in behavior, appearance, and body weight. |

| Histopathology | Microscopic examination of tissues to identify any treatment-related changes. |

Logical Workflow for In Vivo Studies

The decision to proceed with more extensive in vivo studies should be based on initial findings from pharmacokinetic and preliminary efficacy studies.

References

Preparing Stock Solutions for Laboratory Experiments: A General Protocol

Introduction

In scientific research, the preparation of accurate and stable stock solutions is a critical first step for a wide range of experiments. A stock solution is a concentrated solution that is subsequently diluted to a desired final concentration for use. The term "AH13" is associated with multiple distinct entities in scientific literature, including the anti-AH13 activity of certain compounds, the A-kinase anchoring protein 13 (AKAP13)[1], the peptide Apelin-13[2][3][4], and Interleukin-13 (IL-13)[5]. Without specific information on the nature of the "this compound" substance , this document provides a general framework and protocol for the preparation of a stock solution. This guide is intended for researchers, scientists, and drug development professionals.

Materials and Equipment

The following tables outline the necessary materials and equipment for the preparation of a stock solution. Specific details should be filled in based on the properties of the target compound.

Table 1: Materials

| Material | Description | Vendor (Example) | Catalog Number (Example) |

| Target Compound (e.g., this compound) | Specify the full name, molecular weight, and purity. | Sigma-Aldrich | 12345 |

| Solvent | High-purity, sterile solvent appropriate for the compound (e.g., DMSO, ethanol, sterile water). | Fisher Scientific | D128-500 |

| Sterile, conical tubes | 15 mL and 50 mL polypropylene (B1209903) tubes. | Corning | 430791 |

| Pipette tips | Sterile, filtered tips for various pipette volumes. | Eppendorf | 022492423 |

| Laboratory-grade water | Deionized, distilled, or ultrapure water. | In-house system | N/A |

Table 2: Equipment

| Equipment | Description | Calibration Status |

| Analytical Balance | For precise measurement of the compound. | Calibrated |

| Vortex Mixer | For thorough mixing of the solution. | N/A |

| Micropipettes | P20, P200, P1000 for accurate liquid handling. | Calibrated |

| pH meter | If pH adjustment is necessary. | Calibrated |

| Fume Hood or Biosafety Cabinet | To ensure safety and sterility. | Certified |

| Centrifuge | For pelleting any undissolved material. | N/A |

| Refrigerator/Freezer | For appropriate storage of the stock solution (-20°C or -80°C). | Monitored |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The required mass of the compound can be calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 10 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol :

Mass (g) = 0.010 mol/L x 0.010 L x 400 g/mol = 0.04 g = 40 mg

Procedure:

-

Preparation: Don appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Perform all steps in a fume hood or biosafety cabinet to maintain sterility and safety.

-

Weighing the Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of the compound into the tube.

-

Dissolution: Add the appropriate solvent to the tube containing the compound. For a 10 mM stock, if you weighed 40 mg of a 400 g/mol compound, you would add 10 mL of solvent.

-

Mixing: Close the tube tightly and vortex the solution until the compound is completely dissolved. If necessary, gentle warming or sonication may be applied, provided it does not affect the stability of the compound.

-

Sterilization (Optional): If the solvent is not already sterile and the application requires it, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive.

Quality Control

To ensure the quality and accuracy of the prepared stock solution, the following quality control steps are recommended:

-

Visual Inspection: Check for any precipitation or color change in the solution before each use.

-

Concentration Verification: The concentration can be verified using methods such as UV-Vis spectroscopy, if an extinction coefficient is known, or by High-Performance Liquid Chromatography (HPLC).

-

Purity Assessment: The purity of the compound can be assessed by techniques like HPLC or Mass Spectrometry.

Workflow Diagram

The following diagram illustrates the general workflow for preparing a stock solution.

References

- 1. The role of Hippo pathway signaling and A-kinase anchoring protein 13 in primordial follicle activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardioprotective effect of apelin-13 on cardiac performance and remodeling in end-stage heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAP kinases mediate interleukin-13 effects on calcium signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipid Synthesis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction